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Mechanism of Ceramide Synthase Disruption

Fumonisins are mycotoxins produced by Fusarium species. Their toxicity stems from their structural

similarity to sphingolipid precursors, sphinganine (Sa) and sphingosine (So), which allows them to act as

potent competitive inhibitors of ceramide synthases (CerSs) [1] [2].

CerS enzymes catalyze the N-acylation of sphingoid bases using fatty acyl-CoAs, a critical step in the de

novo synthesis and salvage pathways of sphingolipids [1]. Inhibition of CerS by fumonisin B1 (FB1) triggers

a "perfect storm" of sphingolipid perturbations [1] [3]:

Accumulation of Sphingoid Bases and Their 1-Phosphates: Inhibition of CerS leads to a marked

increase in the precursors sphinganine (Sa) and sphingosine (So). These are then phosphorylated to
form sphinganine-1-phosphate (Sa1P) and sphingosine-1-phosphate (S1P), which are bioactive

signaling molecules [1] [4].
Depletion of Complex Sphingolipids: The blockade in ceramide production results in reduced

formation of downstream complex sphingolipids, including sphingomyelin and glycosphingolipids [1].
Formation of Atypical 1-Deoxysphingoid Bases: FB1 exposure leads to the unexpected

production of 1-deoxysphinganine (1-deoxySa) and its N-acylated forms (1-deoxydihydroceramides).
This occurs because serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid

biosynthesis pathway, can alternatively use alanine instead of serine when its primary product, Sa,
accumulates [1] [4]. These 1-deoxy-sphingolipids lack the C1-hydroxyl group, cannot form complex

sphingolipids, and are highly cytotoxic and membrane-disruptive [1] [4].
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Impact on Other Lipid Pathways: The disruption reverberates beyond sphingolipids, affecting the

metabolism of fatty acids, oxylipins, and glycerophospholipids [1] [5].

The diagram below illustrates this disrupted metabolic pathway.
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FB1 inhibition of CerS disrupts normal sphingolipid metabolism, leading to toxic accumulation of atypical

and signaling metabolites.

Quantitative Data on Sphingolipid Perturbations

The following tables summarize the key quantitative changes in sphingolipid metabolites resulting from

CerS inhibition, based on animal and cell culture studies.

Table 1: Directional Changes in Key Sphingolipid Metabolites after FB1 Exposure

Metabolite Class Specific Metabolite Change Biological Consequence

Sphingoid Bases Sphinganine (Sa),
Sphingosine (So)

↑↑
Accumulation

[1]

Cytotoxicity, growth inhibition,
induction of apoptosis [1] [2]

Sphingoid Base 1-
Phosphates

Sa1P, S1P ↑ Accumulation

[1]

Growth & anti-apoptotic

signaling; role in development
& oncogenesis [1]

Atypical Sphingoid
Bases

1-Deoxysphinganine (1-
deoxySa)

↑↑
Accumulation

[1] [4]

High cytotoxicity, membrane
disruption [1] [4]

Ceramides &
Dihydroceramides

(DH)Cer ↓↓ Depletion [1] Reduced raw material for

complex sphingolipid
synthesis [1]

Complex
Sphingolipids

Sphingomyelin (SM),
Glycosphingolipids (GSL)

↓ Depletion [1] Altered membrane structure
and function [1]

Table 2: Toxicological Outcomes Associated with FB1 Exposure
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Parameter Observed Effect / Dose Experimental Context

Tolerable Daily Intake
(TDI)

2 µg/kg body weight (for FB1, FB2,
FB3 combined) [2]

Set by WHO International Programme
on Chemical Safety [2]

Cytotoxicity (in vitro) 1-deoxySa cytotoxicity ≥ Sa [4] LLC-PK1 and DU-145 cells [4]

Elimination Half-Life
(in vivo)

Plasma: ~3.15 h; Liver: ~4.07 h;

Kidney: ~7.07 h [2]

Rat model (single 10 mg/kg oral dose)

[2]

Oral Absorption < 6% of dose [2] Rat model [2]

Experimental Protocols for Key Analyses

Here are detailed methodologies for core experiments investigating fumonisin-induced sphingolipid

disruption.

Analyzing Sphingolipid Profiles Using Liquid Chromatography-
Mass Spectrometry (LC-MS)

LC-MS is the most robust and widely used technique for identifying and quantifying a broad spectrum of

sphingolipids in biological samples [6].

Sample Preparation: Homogenize tissues or harvest cells. Perform a liquid-liquid extraction using a

chloroform/methanol/water mixture (e.g., 1:2:0.5, v/v/v) to isolate lipids. Use a cocktail of internal
standards (e.g., C17-sphinganine, C17-S1P, stable isotope-labeled fumonisins like FB1-13C34
[7]) for quantification.
LC Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.

Gradient: Start at 40% B, increase to 95% B over 10-15 minutes, hold for 3-5 minutes, then re-
equilibrate.

Flow Rate: 0.2-0.3 mL/min.
MS Detection:

Ionization: Electrospray Ionization (ESI) in positive mode.
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Scan Type: Multiple Reaction Monitoring (MRM). Examples of transitions: Sphinganine (m/z

302.3 → 284.3), S1P (m/z 380.3 → 264.3), C17-S1P internal standard (m/z 366.3 → 250.3).
Data Analysis: Quantify metabolites by calculating the peak area ratio of the analyte to its

corresponding internal standard and interpolating from a calibration curve [8] [4] [6].

Validating the Role of De Novo Synthesis with SPT Inhibition

To confirm that the toxic effects of FB1 are due to the accumulation of upstream intermediates (like Sa) and

not the depletion of complex sphingolipids, a co-treatment experiment with an SPT inhibitor is performed.

Procedure:

Culture cells (e.g., HT29, LLC-PK1) in standard conditions.
Pre-treat or co-treat cells with a specific SPT inhibitor (e.g., Myriocin, 100 nM-1 µM) for 1 hour.

Add FB1 (e.g., 10-100 µM) to the culture medium.
Incubate for 6-48 hours.

Assess endpoints: cell viability (MTT assay), apoptosis (caspase-3 activation), and sphingolipid
profile (LC-MS).

Expected Outcome: Myriocin should prevent the FB1-induced accumulation of Sa, 1-deoxySa, and
other sphingoid bases. If cytotoxicity is abolished by myriocin, it confirms that the toxicity is a

consequence of disrupted de novo synthesis and metabolite accumulation, not downstream depletion
[1] [4].

Tracking Metabolic Flux with Stable Isotopes

Using labeled precursors allows researchers to trace the flow through the sphingolipid pathway and identify

the origin of accumulating metabolites.

Procedure:

Treat cells with FB1 or vehicle.
Introduce stable isotope-labeled precursors:

L-[U-13C]Serine: To track flux through the canonical de novo pathway.
L-[U-13C]Alanine: To specifically track the formation of 1-deoxysphinganine [4].

[U-13C]Palmitic Acid: To confirm the fatty acid moiety is incorporated.
Incubate for several hours to allow for metabolite turnover.

Harvest cells and analyze sphingolipid extracts via LC-MS.
Monitor the incorporation of the 13C-label into Sa, So, 1-deoxySa, and ceramides. The

presence of mass shifts in the mass spectrometer confirms the metabolic origin of these
compounds [4].
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Research Applications & Considerations

Use of Labeled Fumonisins: Compounds like Fumonisin B1-13C34 (and by extension, Fumonisin
B2-13C34) are chemically identical to their unlabeled counterparts but can be distinguished by MS.

They are primarily used as internal standards to correct for losses during sample preparation and
matrix effects during ionization, ensuring highly accurate quantification in methods validated

according to regulatory guidelines [7] [6].
Tissue-Specific Mechanisms: Evidence suggests that the mechanisms of fumonisin toxicity may

vary by organ. For example, a study in chickens found distinct sphingolipid profiles in the kidney, lung,
and brain after exposure, indicating that the toxicological pathway is not uniform across all tissues [8].

Role in Plant Pathogenesis: In maize, fumonisins act as virulence factors. By inhibiting plant CerS,
they alter the balance of sphingolipids, trigger programmed cell death, and modify defense-related

hormones like salicylic and jasmonic acid, facilitating the fungus's switch from an endophyte to a
necrotroph [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Fumonisin B2-13C34 ceramide synthase disruption]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3314223#fumonisin-b2-

13c34-ceramide-synthase-disruption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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